molecular formula C14H15NO2 B2742627 3,4-dimethyl-1-(2-phenylethyl)-1H-pyrrole-2,5-dione CAS No. 54887-38-6

3,4-dimethyl-1-(2-phenylethyl)-1H-pyrrole-2,5-dione

Cat. No.: B2742627
CAS No.: 54887-38-6
M. Wt: 229.279
InChI Key: OIHNXODHCIZQTB-UHFFFAOYSA-N
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Description

3,4-dimethyl-1-(2-phenylethyl)-1H-pyrrole-2,5-dione is an organic compound that belongs to the class of pyrroles. Pyrroles are heterocyclic aromatic organic compounds, characterized by a five-membered ring structure containing one nitrogen atom. This specific compound is notable for its unique structure, which includes two methyl groups and a phenylethyl group attached to the pyrrole ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-dimethyl-1-(2-phenylethyl)-1H-pyrrole-2,5-dione typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the condensation of 2-phenylethylamine with a diketone, such as 2,5-hexanedione, in the presence of an acid catalyst. The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, can optimize the production process.

Chemical Reactions Analysis

Types of Reactions

3,4-dimethyl-1-(2-phenylethyl)-1H-pyrrole-2,5-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyrrole oxides.

    Reduction: Reduction reactions can convert the compound to its corresponding pyrrolidine derivatives.

    Substitution: Electrophilic substitution reactions can introduce different substituents onto the pyrrole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Electrophilic reagents like halogens or nitrating agents can be used under acidic conditions.

Major Products Formed

    Oxidation: Pyrrole oxides.

    Reduction: Pyrrolidine derivatives.

    Substitution: Halogenated or nitrated pyrrole derivatives.

Scientific Research Applications

3,4-dimethyl-1-(2-phenylethyl)-1H-pyrrole-2,5-dione has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the development of novel materials and chemical processes.

Mechanism of Action

The mechanism of action of 3,4-dimethyl-1-(2-phenylethyl)-1H-pyrrole-2,5-dione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    3,4-dimethyl-1H-pyrrole-2,5-dione: Lacks the phenylethyl group, resulting in different chemical and biological properties.

    1-(2-phenylethyl)-1H-pyrrole-2,5-dione: Lacks the methyl groups, affecting its reactivity and interactions.

    3,4-dimethyl-1H-pyrrole: Lacks the dione functionality, leading to different chemical behavior.

Uniqueness

3,4-dimethyl-1-(2-phenylethyl)-1H-pyrrole-2,5-dione is unique due to the combination of its structural features, which confer specific chemical reactivity and potential biological activity. The presence of both methyl and phenylethyl groups, along with the dione functionality, distinguishes it from other pyrrole derivatives and contributes to its distinct properties.

Properties

IUPAC Name

3,4-dimethyl-1-(2-phenylethyl)pyrrole-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15NO2/c1-10-11(2)14(17)15(13(10)16)9-8-12-6-4-3-5-7-12/h3-7H,8-9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OIHNXODHCIZQTB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)N(C1=O)CCC2=CC=CC=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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